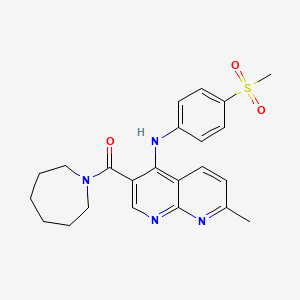

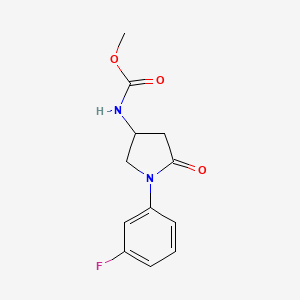

![molecular formula C11H9F3N2O2 B2374222 (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide CAS No. 367908-32-5](/img/structure/B2374222.png)

(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-(Trifluoromethyl)phenyl)pyridine has a CAS Number of 203065-88-7 and a molecular weight of 223.2 . It’s a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide” were not found, a related compound, 2-trifluoromethyl thiazoles, was synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Physical And Chemical Properties Analysis

The related compound 2-(4-(Trifluoromethyl)phenyl)pyridine is a solid at room temperature . Its InChI Code is 1S/C12H8F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H .Applications De Recherche Scientifique

Steric Effects of Trifluoromethyl Group

- Trifluoromethyl Homoallyl Alcohols: Nagai et al. (1992) investigated the steric effects of a trifluoromethyl group, comparing it to other substituents like cyclohexyl and sec-butyl groups. This study is relevant to understanding the behavior of compounds like (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide in chemical reactions, particularly in the context of dehydration reactions of trifluoromethyl homoallyl alcohols (Nagai et al., 1992).

Structural Analyses and Synthesis

- Crystal Structures of Analogous Compounds: The molecular structure of related compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, was explored by Lastovickova et al. (2018), providing insights into the structural features that might be present in (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide (Lastovickova et al., 2018).

Inhibition of NF-kappaB and AP-1 Gene Expression

- Structure-Activity Relationship: Palanki et al. (2000) conducted a study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This research provides insights into the potential biological activities of structurally related compounds like (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide (Palanki et al., 2000).

Biological Activities and ADMET-Related Properties

- Antibacterial and Antimicrobial Efficacy: Strharsky et al. (2022) evaluated the antibacterial efficacy of various cinnamamides, including derivatives similar to (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide. These compounds showed significant activity against gram-positive bacteria and mycobacterial strains (Strharsky et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in various chemical reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and others . These reactions often involve the formation of new carbon-carbon bonds, which are fundamental in organic synthesis.

Mode of Action

Similar compounds have been used as reactants in various chemical reactions . For instance, they can participate in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . These reactions often involve the transfer of electrons and the formation of new bonds.

Biochemical Pathways

Similar compounds have been used in a variety of chemical reactions, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been used in various chemical reactions, suggesting that they may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

(E)-N'-[4-(trifluoromethyl)phenyl]but-2-enediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-10(18)6-5-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRQKLMPKRPWOY-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)